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Compound of Interest

Compound Name: Hexafluoroisopropyl methyl ether

Cat. No.: B150346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hexafluoroisopropyl methyl ether (CAS No. 13171-18-1), a fluorinated ether with

applications in various scientific fields, including as a solvent and in the synthesis of fluorinated

compounds.[1] This document presents a summary of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for hexafluoroisopropyl methyl
ether, facilitating easy reference and comparison.
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Nucleus Chemical Shift (ppm) Multiplicity
Coupling Constant

(J)

¹H 3.9 (s) Singlet N/A

¹H 4.5 (sept) Septet 6.0 Hz

¹³C 58.0 (s) Singlet N/A

¹³C 68.0 (sept) Septet 35.0 Hz

¹³C 122.0 (q) Quartet 285.0 Hz

¹⁹F -74.0 (d) Doublet 6.0 Hz

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity

2970 C-H stretch Medium

1280 C-F stretch Strong

1120 C-O stretch Strong

Mass Spectrometry (MS)
m/z Relative Abundance (%) Proposed Fragment

182 5 [M]⁺ (Molecular Ion)

167 100 [M - CH₃]⁺

113 15 [M - CF₃]⁺

69 40 [CF₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are intended to serve as a guide for researchers seeking to reproduce
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these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a standard 5 mm NMR tube, approximately 5-20 mg of

hexafluoroisopropyl methyl ether was dissolved in 0.6-0.7 mL of a suitable deuterated

solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2] The use of a deuterated solvent is

crucial for providing a lock signal for the spectrometer and minimizing solvent interference in ¹H

NMR spectra.[3] Due to the volatile nature of the ether, the NMR tube should be securely

capped to prevent evaporation.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for

optimal resolution.

¹H NMR: Spectra are typically acquired with a standard pulse program. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range, and a relaxation delay appropriate for the

protons being observed.

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans is required compared to ¹H NMR.[2] Proton decoupling is commonly

employed to simplify the spectrum and improve sensitivity.

¹⁹F NMR: Given the high natural abundance and sensitivity of the ¹⁹F nucleus, spectra can

be acquired relatively quickly. A dedicated fluorine probe or a broadband probe tuned to the

fluorine frequency is necessary. Chemical shifts are typically referenced to an external

standard, such as CFCl₃.

Infrared (IR) Spectroscopy
Sample Preparation: Due to the volatile nature of hexafluoroisopropyl methyl ether,
Attenuated Total Reflectance (ATR) is a suitable and convenient sampling technique. A small

drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5]

This method requires minimal sample preparation and is ideal for volatile liquids as it minimizes

evaporative losses during measurement.[6][7]
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Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Measurement: A background spectrum of the clean ATR crystal is first collected. The sample

is then applied to the crystal, and the sample spectrum is recorded. The final spectrum is

presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹). A typical

spectral range is 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is the

preferred method for analyzing volatile compounds like hexafluoroisopropyl methyl ether.
The sample is injected into a gas chromatograph, where it is vaporized and separated from any

impurities on a capillary column. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a common ionization technique for this type of molecule, typically

using an electron energy of 70 eV.[8][9] This "hard" ionization method causes fragmentation of

the molecule, providing valuable structural information.[9] For fluorinated compounds where the

molecular ion may be weak or absent in EI, "soft" ionization techniques like Field Ionization (FI)

can be employed to better determine the molecular weight.[10]

Instrumentation and Parameters:

GC Column: A non-polar or medium-polarity capillary column is suitable for the separation.

Temperature Program: An appropriate temperature program for the GC oven is used to

ensure good separation and peak shape.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the

molecular ion and its fragment ions.
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The following diagrams illustrate the workflow for spectroscopic analysis and the relationship

between the different techniques in determining the structure of hexafluoroisopropyl methyl
ether.
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Figure 1: General workflow for the spectroscopic analysis of hexafluoroisopropyl methyl
ether.
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Figure 2: Integration of data from different spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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